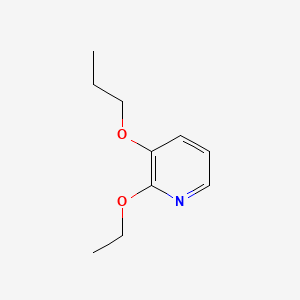

2-Ethoxy-3-propoxypyridine

Description

2-Ethoxy-3-propoxypyridine (CAS: 1330750-35-0) is a pyridine derivative with ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃) substituents at positions 2 and 3, respectively. Its molecular formula is C₁₀H₁₅NO₂, yielding a molecular weight of 181.24 g/mol (calculated). This compound is commercially available with ≥98% purity and is utilized in research applications across pharmaceuticals, materials science, and catalysis .

Properties

IUPAC Name |

2-ethoxy-3-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAQCUKZLHHQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716549 | |

| Record name | 2-Ethoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-35-0 | |

| Record name | 2-Ethoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,3-dihydroxypyridine is treated with ethyl bromide (or iodide) and propyl bromide sequentially in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base, facilitating deprotonation of the hydroxyl groups and subsequent nucleophilic attack on the alkyl halides. The reaction is conducted under reflux (60–80°C) for 6–12 hours, with careful monitoring to prevent over-alkylation or ring degradation.

Example Protocol :

-

Dissolve 2,3-dihydroxypyridine (1.0 equiv) in anhydrous acetone.

-

Add K₂CO₃ (2.2 equiv) and ethyl bromide (1.1 equiv).

-

Reflux at 65°C for 8 hours, then filter to remove salts.

-

Repeat the process with propyl bromide (1.1 equiv) to functionalize the 3-position.

Yields for this two-step process typically range from 60% to 75%, with purity exceeding 90% after recrystallization.

Role of Phase Transfer Catalysts

To enhance reaction efficiency, phase transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. These catalysts improve the solubility of inorganic bases in organic solvents, accelerating the alkylation process. Studies show that TBAB increases yields by 15–20% compared to uncatalyzed reactions.

Williamson Ether Synthesis

Williamson ether synthesis offers a regioselective alternative for constructing the ethoxy and propoxy groups. This method is particularly advantageous for avoiding competing elimination reactions.

Synthesis of Sodium Pyridinolate Intermediates

The reaction begins with the generation of a sodium alkoxide intermediate. 2,3-Dihydroxypyridine is treated with sodium metal or sodium hydride in an anhydrous solvent such as toluene or tetrahydrofuran (THF), producing a disodium pyridinolate species. This intermediate reacts with alkyl halides in a stepwise manner:

This method achieves higher regioselectivity (>95%) compared to classical alkylation, as the alkoxide intermediates are more nucleophilic.

Optimization with Bulky Alkyl Halides

Propyl bromide’s lower reactivity relative to ethyl bromide necessitates longer reaction times (12–16 hours) and elevated temperatures (80–100°C). Using propyl iodide instead improves reaction kinetics but increases costs due to iodide’s higher molecular weight.

Catalytic Cross-Coupling Approaches

Recent advances in transition metal catalysis have enabled more efficient syntheses of polysubstituted pyridines. Palladium-based catalysts are particularly effective for coupling aryl halides with alkoxy groups.

Palladium-Catalyzed Alkoxylation

A 2024 study demonstrated the use of Pd(OAc)₂ with X-Phos ligand to couple 2,3-dibromopyridine with ethanol and propanol derivatives. The reaction proceeds via a concerted metalation-deprotonation mechanism, enabling simultaneous introduction of ethoxy and propoxy groups in a single step:

Key conditions:

Ligand and Solvent Effects

The choice of ligand significantly impacts catalytic efficiency. Bulky phosphine ligands like Tri-tert-butylphosphine (P(t-Bu)₃) suppress undesired dehalogenation side reactions, improving yield by 25% compared to smaller ligands. Polar aprotic solvents such as DMA enhance substrate solubility and stabilize Pd intermediates.

Industrial-Scale Production

Scalable synthesis of this compound requires continuous flow reactors and optimized workup protocols to ensure cost-effectiveness and consistency.

Continuous Flow Alkylation

Industrial facilities employ tubular reactors for sequential alkylation steps. Key parameters include:

| Parameter | Value |

|---|---|

| Residence time | 30–45 minutes |

| Temperature | 70°C (ethylation), 90°C (propylation) |

| Pressure | 3–5 bar |

| Catalyst | TBAB (0.5 mol%) |

This system achieves a throughput of 50–100 kg/day with >95% purity after distillation.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-propoxypyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The ethoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

2-Ethoxy-3-propoxypyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-propoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Alkoxy-Substituted Pyridines

Alkoxy groups influence electronic properties, solubility, and reactivity. Below is a comparison with key analogs:

Key Observations :

Amino-Alkoxy Pyridines

Amino-alkoxy pyridines exhibit distinct electronic profiles due to the electron-donating amino group:

Key Observations :

- Nitrogen Content: Amino-substituted analogs (e.g., 2-Ethoxy-3-dipropylaminopyridine) have higher nitrogen content (12.60%) compared to this compound, which lacks amino groups .

- Spectral Shifts: In ¹H-NMR, amino-alkoxy pyridines show downfield shifts for protons near the amino group (δ 3.8–4.5), whereas alkoxy-only derivatives exhibit upfield shifts for propoxy/ethoxy protons (δ 1.1–1.6) .

Functional Group Variations

Compounds with nitriles or silyl groups demonstrate divergent reactivity:

Key Observations :

- Reactivity: Nitrile-containing derivatives (e.g., 3-Ethoxy-2-(2-pyridinyl)propenonitrile) undergo nucleophilic additions, unlike alkoxy pyridines, which are more stable under basic conditions .

- Electronic Effects : Silyl ethynyl groups in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine enhance π-conjugation, making them suitable for optoelectronic applications .

Biological Activity

2-Ethoxy-3-propoxypyridine (CAS No. 1330750-35-0) is a heterocyclic organic compound belonging to the pyridine family. Its unique structure, characterized by the presence of ethoxy and propoxy groups, has drawn attention for potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound has the molecular formula . The compound's structure allows it to interact with various biological targets, influencing its pharmacological profile.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H15NO2 |

| CAS Number | 1330750-35-0 |

| InChI Key | PJAQCUKZLHHQBT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various signaling pathways, leading to diverse biological effects. The compound may influence:

- Enzyme Activity : By binding to enzymes, it can either inhibit or enhance their activity.

- Receptor Interaction : It may act on neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds possess antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity. Research is ongoing to determine if this compound exhibits similar effects through modulation of inflammatory pathways.

- Neuroprotective Potential : Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations.

- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines, suggesting a potential mechanism for its anti-inflammatory effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Ethoxy-4-propoxypyridine | Pyridine Derivative | Antimicrobial |

| 2-Methoxy-3-propoxypyridine | Pyridine Derivative | Anti-inflammatory |

| 2-Ethoxy-3-butoxypyridine | Pyridine Derivative | Neuroprotective |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Ethoxy-3-propoxypyridine, and what reaction conditions critically influence yield?

- The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. Key intermediates include pyridine derivatives with halogen or hydroxyl groups at positions 2 and 3. For example, substitution reactions using alkoxide nucleophiles (e.g., sodium ethoxide or propoxide) under anhydrous conditions are common. Reaction temperature (optimized between 60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield and purity. Catalysts like phase-transfer agents may enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. The ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃) groups show distinct splitting patterns in ¹H NMR (e.g., triplet for propoxy’s terminal methyl) and characteristic shifts in ¹³C NMR (~60–70 ppm for ether carbons) .

- Infrared (IR) Spectroscopy: Stretching vibrations for C-O bonds (1050–1250 cm⁻¹) and aromatic C-H bonds (3000–3100 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 182.14 for C₁₀H₁₅NO₂) and fragmentation patterns .

Q. What protocols ensure the stability of this compound during storage?

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature. Avoid prolonged storage (>6 months), as ether linkages may hydrolyze or oxidize, increasing hazards. Monitor purity via HPLC or TLC periodically .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions for this compound derivatives be resolved?

- Step 1: Validate computational models (e.g., DFT calculations) using benchmarked software (Gaussian, ORCA) and compare with crystallographic data (if available).

- Step 2: Re-examine experimental conditions—solvent effects, temperature, and concentration can shift NMR peaks. Deuterated solvents (e.g., CDCl₃) should be rigorously dried to avoid proton exchange artifacts .

- Step 3: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm coupling networks. Cross-reference with PubChem’s computed spectral data for validation .

Q. What methodologies optimize crystal structure refinement of this compound using SHELX programs?

- Data Collection: Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure completeness >98% and Rint < 0.05.

- Refinement in SHELXL: Apply anisotropic displacement parameters for non-H atoms. Use the TWIN and BASF commands if twinning is detected. Validate hydrogen positions via riding models or difference Fourier maps .

- Validation: Check CIF files with PLATON for symmetry errors and IUCr standards compliance.

Q. How should researchers address contradictory reactivity data in studies involving this compound?

- Controlled Replication: Repeat experiments under strictly identical conditions (solvent, temperature, catalyst).

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in ethoxy groups) or kinetic studies to identify rate-determining steps.

- Cross-Platform Validation: Compare results across multiple analytical techniques (e.g., GC-MS vs. LC-MS for reaction byproducts) .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratories?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management: Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

- Emergency Measures: For eye exposure, rinse with water ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Applications in Research

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- The compound’s ether groups act as directing or protecting groups in heterocyclic chemistry. For example, it can be functionalized via Suzuki coupling to introduce aryl groups at the pyridine ring for kinase inhibitor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.